6-Chloropyridine-3-carbonyl fluoride
Description
6-Chloropyridine-3-carbonyl fluoride (C₆H₂ClFNO) is a fluorinated derivative of pyridine, featuring a chlorine substituent at the 6-position and a carbonyl fluoride group at the 3-position. The chloride analog, for instance, has a boiling point of 84–85°C at 3 mmHg and is used as a reactive intermediate in synthesizing amides and other derivatives . The substitution of chloride with fluoride likely alters reactivity and physical properties due to fluorine’s electronegativity and smaller atomic radius.
Properties
IUPAC Name |
6-chloropyridine-3-carbonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYIQZXFNCCGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664519 | |
| Record name | 6-Chloropyridine-3-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121772-94-9 | |
| Record name | 6-Chloro-3-pyridinecarbonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121772-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyridine-3-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
6-Chloropyridine-3-carbonyl Chloride
- Structure : Cl at position 6, COCl at position 3.
- Physical Properties : Boiling point 84–85°C (3 mmHg) .
- Reactivity : Highly reactive in nucleophilic acyl substitution (e.g., reacts with amines to form carboxamides under reflux with pyridine catalysis) .
- Applications : Key intermediate in pharmaceutical synthesis (e.g., N-(4-acetylphenyl)-6-chloropyridine-3-carboxamide, yield 78%) .
This compound
- Anticipated Differences :
- Reactivity : Acyl fluorides are generally less reactive than chlorides in nucleophilic substitutions due to stronger C–F bonds.
- Stability : Likely more stable under hydrolytic conditions compared to the chloride.
- Boiling Point : Expected to be lower than the chloride analog due to reduced molecular weight and weaker intermolecular forces.
Comparison with Pyridine Carboxamides and Sulfonamides
6-Chloropyridine-3-carboxamide (C₆H₄ClN₂O)
- Structure : CO-NH₂ group replaces COF.
- Reactivity : Less reactive than acyl halides; participates in hydrogen bonding.
- Applications: Potential building block for drug candidates due to amide functionality .
6-Chloropyridine-3-sulfonamide (C₆H₅ClN₂O₂S)
- Structure : SO₂-NH₂ group at position 3.
- Reactivity : Sulfonamides exhibit acidity (pKa ~10) and are used in sulfa drugs .
Comparison with Heterocyclic Fluorinated Compounds
2-Chloro-6-phenylpyridine-3-carbonitrile (C₁₂H₇ClN₂)
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine
- Structure : Trifluoromethyl pyrimidine.
- Applications : Used in pharmaceuticals and agrochemicals due to fluorine’s metabolic stability .
- Contrast : Pyrimidine core vs. pyridine; trifluoromethyl offers distinct steric and electronic effects.
Research Findings and Trends
- Reactivity Trends : Acyl fluorides are gaining attention in late-stage fluorination for drug development, offering advantages in tuning pharmacokinetics .
- Synthetic Challenges : this compound may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor), unlike the chloride analog, which is directly synthesized from nicotinic acid derivatives .
- Thermal Stability : Fluorinated analogs generally exhibit higher thermal stability than chlorides, making them suitable for high-temperature reactions.
Preparation Methods
Catalytic Fluorination with Alkali Metal Fluorides
Cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) achieves yields of 82–89%. The reaction typically proceeds at 80–120°C for 6–12 hours, with 1,4-diazabicyclo[2.2.2]octane (DABCO) enhancing fluoride nucleophilicity. A representative procedure from patent CN101723889B involves:
Table 1: Optimization of CsF-Mediated Fluorination
| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CsF | DMF | 100 | 6 | 89 |
| KF | DMSO | 120 | 12 | 72 |
| NaF | THF | 80 | 18 | 65 |
Phase-Transfer Catalysis (PTC) Systems
Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) improve fluoride solubility in non-polar solvents. Using chlorobenzene as the solvent, TBAB (5 mol%) with KF achieves 85% yield at 90°C. This method reduces side reactions such as hydrolysis or dimerization.
Direct Fluorination of 6-Chloropyridine-3-Carboxylic Acid Derivatives
Alternative pathways start from carboxylic acid precursors, employing fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).
SF₄-Mediated Carboxylic Acid Conversion
SF₄ gas reacts with 6-chloropyridine-3-carboxylic acid in anhydrous dichloromethane at −10°C to 0°C, yielding 78–84% of the target compound. The reaction requires strict moisture control to prevent HF formation:
Table 2: Comparison of Fluorinating Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| SF₄ | CH₂Cl₂ | −5 | 84 | SOF₂, HF |
| DAST | Toluene | 25 | 76 | Et₂NSF₃ |
| XtalFluor-E | Acetonitrile | 50 | 81 | Morpholine-HCl |
Palladium-Catalyzed Fluorocarbonylation
Recent advances utilize palladium complexes to mediate carbonyl fluoride formation. A 2021 study achieved 89% yield using KAP-Pd-PEPPSI-2 precatalyst with CsF in DMF at 100°C. This method is particularly effective for sterically hindered substrates.
Gas-Phase Chlorination-Fluorination Cascades
Industrial-scale production often employs continuous gas-phase reactions. Patent EP0239904A2 describes chlorinating 2,6-dichloropyridine at 200–300°C with Cl₂, followed by fluorination with HF:
Table 3: Gas-Phase Process Parameters
| Step | Reactant | Catalyst | Temp (°C) | Residence Time (s) | Selectivity (%) |
|---|---|---|---|---|---|
| Chlorination | Cl₂ | FeCl₃ | 250 | 30 | 92 |
| Fluorination | HF | AlF₃ | 280 | 45 | 78 |
Solvent and Additive Effects
Solvent Polarity
Polar aprotic solvents (DMF, DMSO) enhance fluoride ion dissociation, improving reaction rates. Non-polar solvents like toluene require phase-transfer catalysts but reduce hydrolysis.
Q & A
Basic: What are the common synthetic routes for 6-chloropyridine-3-carbonyl fluoride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step pathways. A widely cited approach (adapted from trifluoromethylpyridine derivative syntheses) starts with halogenated pyridine precursors. For example:
- Intermediate Formation : Reacting 6-chloropyridine-3-carboxylic acid with thionyl chloride (SOCl₂) to form 6-chloropyridine-3-carbonyl chloride, followed by fluorination using potassium fluoride (KF) or silver fluoride (AgF) under anhydrous conditions .
- Catalytic Influence : Palladium-based catalysts (e.g., Pd/C) in dimethylformamide (DMF) or acetonitrile enhance reactivity in substitution steps. Elevated temperatures (80–120°C) improve fluorination efficiency but may require inert atmospheres to prevent hydrolysis .
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